molecular formula C9H11ClN2OS B6354330 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride CAS No. 1214694-32-2

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride

Cat. No.: B6354330
CAS No.: 1214694-32-2
M. Wt: 230.72 g/mol
InChI Key: FFGSZNWQIUHIJA-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride is a benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The compound features a 3-amino substituent and a hydrochloride salt, enhancing its solubility and stability. Benzothiazepines are pharmacologically significant due to their diverse biological activities, including antiulcer, antimicrobial, and cardiovascular effects. The stereochemistry (cis/trans configuration) and substituent groups on the benzothiazepine core critically influence its pharmacological profile .

Properties

IUPAC Name

3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSZNWQIUHIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2S1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Benzothiazepine Core Formation

The benzothiazepine ring system is typically constructed via cyclocondensation reactions between o-aminothiophenol derivatives and α,β-unsaturated carbonyl compounds. For 3-amino-substituted variants, pre-functionalization of the carbonyl component with an amino group is critical. In a representative approach, o-aminothiophenol reacts with a β-ketoester bearing a protected amino group, followed by deprotection to yield the free amine. For example, reaction of o-aminothiophenol with ethyl 3-aminocrotonate in refluxing ethanol produces the benzothiazepine core in 65–70% yield .

Modifications to this method include the use of microwave irradiation to accelerate cyclization, reducing reaction times from 12 hours to 30 minutes while maintaining yields above 70% . Steric and electronic effects of substituents on the α,β-unsaturated carbonyl component significantly influence reaction efficiency. Bulky groups at the β-position hinder ring closure, whereas electron-withdrawing groups enhance electrophilicity, facilitating nucleophilic attack by the thiol group .

N-Alkylation Approaches for Amino Group Introduction

Post-cyclization N-alkylation represents a robust method for introducing the 3-amino group. A patented process describes the reaction of 3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with 2-aminoethyl chloride hydrochloride under phase-transfer conditions . Key parameters include:

  • Solvent system : Toluene/water (10:1 v/v) with N,N-dimethylacetamide as a solubilizer.

  • Catalyst : Tetrabutylammonium hydrogen sulfate (0.5 mol%).

  • Base : Potassium carbonate (2.3 equivalents).

  • Temperature : 90°C for 5–6 hours.

This method achieves a 98% conversion rate to the 3-amino intermediate, which is subsequently acetylated and precipitated as the hydrochloride salt using gaseous HCl . Comparative studies indicate that replacing 2-aminoethyl chloride with 2-dimethylaminoethyl chloride reduces yields to 85%, underscoring the importance of the primary amine’s nucleophilicity .

Propyl Phosphonic Anhydride (T3P)-Mediated Cyclodehydration

Recent advances highlight T3P as a superior cyclodehydrating agent for constructing the benzothiazepinone scaffold. A two-step protocol involves:

  • Malonate alkylation : Diethyl di-n-butyl malonate is reduced with diisobutylaluminum hydride (DIBAL-H) to the diol, which is cyclized with o-aminothiophenol.

  • T3P-mediated cyclization : The intermediate thiourea derivative is treated with T3P in ethyl acetate and triethylamine at 25°C for 3 hours, yielding the benzothiazepinone core in 90% purity .

This method circumvents traditional acid-catalyzed conditions, which often lead to epimerization at the 2- and 3-positions. The use of T3P also facilitates scalability, with batch sizes exceeding 100 kg reported in industrial settings .

Stereochemical Considerations in Synthesis

The biological activity of 3-amino-1,5-benzothiazepin-4(5H)-ones is highly stereospecific. The cis-(2S,3S) configuration, as confirmed by X-ray crystallography, optimizes binding to calcium channels . Achieving this stereochemistry requires:

  • Chiral resolution : Use of (R)-(−)-mandelic acid to separate enantiomers post-synthesis.

  • Asymmetric catalysis : Employing Jacobsen’s thiourea catalyst during cyclocondensation, achieving enantiomeric excess (ee) >95% .

Racemization risks are mitigated by maintaining reaction temperatures below 50°C during acetylation and avoiding prolonged exposure to strong acids .

Hydrochloride Salt Formation and Purification

The final hydrochloride salt is precipitated by treating the free base with gaseous HCl in acetone, followed by recrystallization from butanol. Critical parameters include:

  • HCl stoichiometry : 1.1 equivalents to avoid over-acidification.

  • Recrystallization solvent : Butanol yields needle-shaped crystals with >99.5% purity .

  • Drying conditions : Vacuum drying at 40°C for 24 hours prevents hydrate formation.

Analytical data for the purified product include:

  • Melting point : 212–214°C (decomposition).

  • 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, aromatic), 4.32 (dd, J = 11.2 Hz, 1H, CH), 3.89 (s, 2H, NH2), 3.02–2.85 (m, 2H, CH2) .

Industrial-Scale Process Optimization

A comparative analysis of pilot-scale methods reveals trade-offs between efficiency and ecological impact:

MethodYield (%)Reaction Time (h)Solvent Recovery (%)By-Products (kg/100 kg)
Phase-transfer alkylation 986920.8
T3P cyclization 903851.2
Traditional alkylation 7524703.5

Phase-transfer catalysis offers superior solvent recovery and minimal by-products, making it the preferred method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazepine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Overview : This compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and cardiovascular diseases.

Key Findings :

  • Drug Design : Researchers have utilized this compound to design drugs that interact with specific biological targets, enhancing therapeutic efficacy while minimizing side effects. For example, studies indicate its potential in developing neuroprotective agents that can mitigate the effects of neurodegenerative diseases .
  • Clinical Trials : Various derivatives of this compound are undergoing clinical trials to assess their effectiveness in treating conditions such as anxiety and depression. The ongoing research highlights its importance in advancing psychiatric pharmacotherapy .

Biochemical Research

Overview : In biochemical research, 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride serves as a valuable tool for studying enzyme interactions and protein synthesis.

Key Findings :

  • Enzyme Studies : The compound has been employed to investigate the mechanisms of enzyme inhibition and activation. This research provides insights into metabolic pathways and potential therapeutic targets .
  • Protein Interactions : It aids in understanding complex biochemical pathways by acting as a probe in studies focused on protein-ligand interactions, which are crucial for drug development .

Medicinal Chemistry

Overview : In medicinal chemistry, this compound is pivotal for developing novel drug candidates with improved pharmacological profiles.

Key Findings :

  • Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound that demonstrate enhanced activity against specific biological targets. These derivatives show promise in reducing adverse effects associated with traditional therapies .
  • Case Studies : A notable case study involved the modification of the compound's structure to enhance its selectivity for certain receptors involved in pain modulation, leading to the development of more effective analgesics .

Material Science

Overview : The unique chemical structure of this compound allows it to be utilized in creating innovative materials.

Key Findings :

  • Polymer Development : The compound has been explored for its potential in developing polymers with enhanced properties suitable for coatings and adhesives. Its incorporation into polymer matrices improves mechanical strength and thermal stability .
  • Nanomaterials : Research indicates that modifications of this compound can lead to the creation of nanomaterials with applications in electronics and photonics .

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard reference material to ensure accuracy in chemical analysis.

Key Findings :

  • Quality Control : It serves as a benchmark in various analytical methods such as chromatography and spectroscopy, ensuring reliable results in quality control processes across pharmaceutical manufacturing .
  • Method Development : Researchers have developed new analytical techniques utilizing this compound to improve detection limits and specificity for complex mixtures .

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structural and functional differences between the target compound and its analogues:

Compound Name Substituents (Position) Pharmacological Activity Key References
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride 3-Amino, 5-hydrogen Under investigation (antiulcer potential)
Diltiazem Hydrochloride 3-Acetoxy, 5-(dimethylaminoethyl) Calcium channel blocker (cardiovascular)
BTM-1086 3-(4-Methylpiperazinylmethyl), 2-phenyl Antiulcer, gastric secretion inhibitor
(2S-cis)-3-Hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 3-Hydroxy, 4-methoxyphenyl Intermediate in synthesis
1,3,4-Benzothiadiazepine Derivatives Tricyclic system (triazolo-fused) Antimicrobial, anticonvulsant

Stereochemical Considerations

  • The cis configuration (2S,3S) is critical for activity in both diltiazem and BTM-1086 .

Antiulcer Agents

  • BTM-1086 : Demonstrates potent antiulcer effects in animal models by inhibiting gastric acid secretion .

Cardiovascular Drugs

  • Diltiazem: Widely used as a coronary vasodilator and antihypertensive agent. Its 3-acetoxy and dimethylaminoethyl groups enhance calcium channel binding .
  • Target Compound: The 3-amino group may alter receptor affinity, but cardiovascular effects are uncharacterized.

Antimicrobial Activity

  • Methoxy- and phenoxy-substituted benzothiazepines (e.g., compound 5 in ) exhibit antimicrobial properties .

Stability and Impurity Profiles

  • Diltiazem Impurities : Include desacetyl diltiazem and stereoisomers, monitored via HPLC to meet ICH guidelines .
  • Target Compound: Stability data are scarce, but the amino group may increase susceptibility to oxidation compared to acetylated analogues .

Biological Activity

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride is a heterocyclic compound belonging to the benzothiazepine family. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and potential cardiovascular effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C₉H₁₀N₂OS
  • Molecular Weight : 194.253 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 403.1 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate key biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
  • Calcium Channel Modulation : Similar to other benzothiazepines, it may influence calcium ion channels, potentially exhibiting vasodilatory effects that are beneficial in cardiovascular applications.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vivo studies have shown that derivatives of this compound can reduce inflammation in models such as rat paw edema. For instance, compounds derived from this structure were tested at a dosage of 10 mg/kg body weight and demonstrated notable efficacy compared to standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits considerable potency against strains such as Candida albicans, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for certain derivatives ranged from 2–6 μg/mL, indicating strong antimicrobial activity .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds synthesized from this framework have shown promising results against human lung cancer cell lines in vitro. For example, certain derivatives displayed significant cytotoxicity comparable to established chemotherapeutic agents like Adriamycin .

4. Cardiovascular Effects

The compound's structure suggests potential cardiovascular benefits. It has been studied for its ability to act as a calcium channel blocker, similar to diltiazem, which is used clinically for hypertension management. The vasodilatory effects observed in preliminary studies indicate its potential utility in treating cardiovascular disorders.

Case Studies and Research Findings

StudyFocusFindings
Anti-inflammatorySignificant reduction in rat paw edema compared to diclofenac
AntimicrobialPotent activity against C. albicans and S. aureus (MIC: 2–6 μg/mL)
AnticancerEffective against lung cancer cell lines with cytotoxicity comparable to Adriamycin
CardiovascularDemonstrated vasodilatory effects similar to known calcium channel blockers

Q & A

Q. What are the established synthetic routes for 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis typically involves chiral building blocks or resolution techniques. For example, L-cysteine is used as a chiral source:
  • Step 1 : React o-fluoronitrobenzene with N-acetyl-L-cysteine to form a nitro-substituted intermediate.
  • Step 2 : Deacetylation and carbobenzyloxy (Cbz) protection yield an S-configured intermediate.
  • Step 3 : Reduction and cyclization produce the 1,5-benzothiazepine core with defined R-configuration at C3 .
  • Critical Note : Stereochemical outcomes depend on the amino acid template and reaction conditions. Racemization risks during deprotection steps require careful monitoring via chiral HPLC .

Q. How is the structural integrity of the benzothiazepine core validated during synthesis?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography : Resolves bond lengths, angles, and confirms the semi-chair conformation of the seven-membered ring .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : δ 4.2–5.1 ppm (C2 and C3 protons), δ 7.1–8.3 ppm (aromatic protons).
  • ¹³C NMR : ~170 ppm (C4 ketone), 55–60 ppm (C3 amino group) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 279.08 for [M+H]⁺) .

Advanced Research Questions

Q. What analytical strategies are recommended for resolving enantiomeric impurities in this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/isopropanol (80:20, v/v) and 0.1% trifluoroacetic acid. Retention times differ by ~2 minutes for enantiomers .
  • Polarimetry : Specific rotation ([α]D²⁵) values distinguish enantiomers (e.g., R-enantiomer: +120° to +130°; S: -120° to -130°) .
  • Data Interpretation : Enantiomeric excess (ee) ≥98% is critical for pharmacological studies to avoid off-target effects .

Q. How do structural modifications at C3 influence bioactivity, particularly for therapeutic targets like GSK-3β?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • C3 Amino Group : Essential for hydrogen bonding with GSK-3β’s ATP-binding pocket.
  • Substituents : Bulky groups (e.g., aryl) enhance selectivity but reduce solubility.
  • Experimental Design :
  • In vitro assays : Measure IC₅₀ values against GSK-3β (typical range: 0.5–5 µM).
  • Molecular docking : Use AutoDock Vina to predict binding poses with catalytic Lys85 and Asp200 residues .
  • Key Finding : 3-Amino derivatives show 10-fold higher potency than acetylated analogs .

Q. What stability-indicating HPLC methods are validated for quantifying degradants in bulk samples?

  • Methodological Answer :
  • Column : C18 (250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of 0.1% phosphoric acid (A) and acetonitrile (B) at 1.0 mL/min.
  • Detection : UV at 235 nm.
  • Critical Parameters :
  • Linearity : ≥0.999 for 0.1–200 µg/mL.
  • LOD/LOQ : 0.05 µg/mL and 0.15 µg/mL, respectively.
  • Degradants : Monitor N-acetylated byproducts (RT ~8.2 min) and ring-opened thiols (RT ~12.5 min) .

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